1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine
Overview
Description
1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine is a compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine can be achieved through a multi-step process. One common method involves the reaction of 3-bromobenzyl chloride with piperazine, followed by the reaction with 3-methoxybenzyl chloride. The reaction conditions typically involve the use of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols using reagents like sodium azide or thiourea.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Medicine: Piperazine derivatives are known for their antiparasitic, antifungal, and antibacterial activities, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The bromophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to its biological activity.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives with different substituents on the phenyl rings. For example:
1-[(4-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine: This compound has bromine and methoxy groups at the para positions, which may affect its reactivity and biological activity.
1-[(3-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine: The presence of a chlorine atom instead of bromine may result in different chemical and biological properties.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-23-19-7-3-5-17(13-19)15-22-10-8-21(9-11-22)14-16-4-2-6-18(20)12-16/h2-7,12-13H,8-11,14-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKRCSHKNIHQKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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